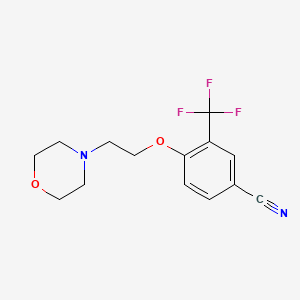
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine is a synthetic organic compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Boc protecting group: The piperazine ring is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N-Boc-piperazine.
Attachment of the methoxyphenyl group: This step involves the reaction of N-Boc-piperazine with 4-methoxyphenyl ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol or further to a quinone.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: 2-(N-Boc-piperazino)-2-(4-hydroxyphenyl)ethylamine or 2-(N-Boc-piperazino)-2-(4-quinonyl)ethylamine.
Reduction: this compound with a reduced piperazine ring.
Substitution: 2-(piperazino)-2-(4-methoxyphenyl)ethylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The Boc group may be removed in vivo, revealing the active amine which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-piperazino)-2-phenylethylamine: Lacks the methoxy group, which may affect its biological activity.
2-(N-Boc-piperazino)-2-(4-hydroxyphenyl)ethylamine: Has a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
2-(N-Boc-piperazino)-2-(4-methoxyphenyl)ethylamine is unique due to the presence of both the Boc-protected piperazine and the methoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H29N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-amino-1-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)21-11-9-20(10-12-21)16(13-19)14-5-7-15(23-4)8-6-14/h5-8,16H,9-13,19H2,1-4H3 |
InChI Key |
VIWMGCPANBKRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)


![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)


![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)


